molecular formula C24H36O5 B077980 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid CAS No. 13587-11-6

7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid

Cat. No.: B077980
CAS No.: 13587-11-6
M. Wt: 404.5 g/mol
InChI Key: ZZUMXQCSMJCDDC-DFQOQHGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha,12alpha-dihydroxy-3-oxochol-4-en-24-oic acid is a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid and a 3-oxo-Delta(4) steroid. It derives from a chol-4-en-24-oic acid. It is a conjugate acid of a 7alpha,12alpha-dihydroxy-3-oxochol-4-en-24-oate.
belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. participates in a number of enzymatic reactions. In particular, can be biosynthesized from chol-4-en-24-Oic acid. can also be converted into 7alpha, 12alpha-dihydroxy-3-oxochol-4-en-24-oyl-CoA and 7alpha-hydroxy-3-oxochol-4-en-24-Oic acid.

Properties

CAS No.

13587-11-6

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

IUPAC Name

(4R)-4-[(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h10,13,16-20,22,26-27H,4-9,11-12H2,1-3H3,(H,28,29)/t13-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

ZZUMXQCSMJCDDC-DFQOQHGMSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid
Reactant of Route 2
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid
Reactant of Route 3
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid
Reactant of Route 4
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid
Reactant of Route 5
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid
Reactant of Route 6
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid

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